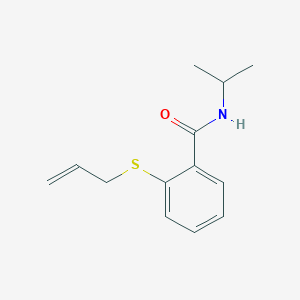

2-(allylthio)-N-isopropylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(allylthio)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C13H17NOS and its molecular weight is 235.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 235.10308534 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroleptic Development

Research has demonstrated the synthesis of analogs, including the one with an allyl group, to develop improved dopamine D-2 receptor tracers. These analogs show increased lipophilicity and affinity towards the dopamine D-2 receptor, indicating their potential utility in developing neuroleptic drugs for conditions such as schizophrenia and bipolar disorder. The study on fluorinated benzamide neuroleptics highlights the significance of these compounds in enhancing the precision of PET imaging for neurological conditions (Mukherjee et al., 1995).

Synthetic Chemistry Applications

The compound has been explored in the context of hydroxyalkylation-initiated radical cyclization, presenting a new method for constructing 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This metal-free approach provides a novel route towards synthesizing complex heterocyclic structures, which are crucial in drug development and synthetic organic chemistry (Zhou et al., 2015).

Antihyperglycemic Activity

Investigations into the synthesis of allyldithiocarbamates from MBH derivatives have uncovered their conversion into substituted 2-thioxothiazolidine-4-alkanoates. These compounds exhibit significant antihyperglycemic activity, offering a new avenue for diabetes treatment research. The study underscores the therapeutic potential of these derivatives in modulating glucose levels in the body (Dighe et al., 2014).

Corrosion Inhibition

Research into the inhibition of sulfuric acid corrosion of stainless steel by thioureas, including allylthiourea, demonstrates the compound's utility in protecting metals against corrosion. This application is critical in industrial settings, where corrosion can lead to significant economic losses and safety hazards. The findings suggest that compounds like 2-(allylthio)-N-isopropylbenzamide could be explored further for their protective capabilities in various corrosive environments (Agrawal & Namboodhiri, 1990).

Antifungal and Antibacterial Applications

The synthesis of 2-(allylthio)pyrazines has been pursued as a novel cancer chemopreventive agent, highlighting another facet of the compound's utility. By targeting specific enzymatic pathways, these derivatives aim to inhibit the metabolism of carcinogens, providing a preventive approach against cancer development. The research emphasizes the compound's potential in crafting strategies for cancer prevention and therapy (Lee et al., 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-propan-2-yl-2-prop-2-enylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-4-9-16-12-8-6-5-7-11(12)13(15)14-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOJEYMOVDETMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1SCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)

![2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599738.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B5599755.png)

![1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5599757.png)

![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5599774.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)

![N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5599803.png)

![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)

![1-phenyl-6-(2-thienyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5599828.png)